molecular formula C13H25O6P B14656290 Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate CAS No. 52750-84-2

Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate

Cat. No.: B14656290
CAS No.: 52750-84-2
M. Wt: 308.31 g/mol
InChI Key: UHZIDRTZBRMATQ-UHFFFAOYSA-N
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Description

Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of diethyl groups, propan-2-yl groups, and a phosphanyl group attached to a propanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate typically involves the reaction of diethyl propanedioate with a suitable phosphanyl reagent under controlled conditions. One common method involves the use of diisopropyl phosphite as a phosphanyl source. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of equipment and reaction parameters is crucial to ensure consistent quality and efficiency. Industrial methods often employ automated systems for precise control of reaction conditions, such as temperature, pressure, and mixing rates.

Chemical Reactions Analysis

Types of Reactions

Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.

    Substitution: The compound can participate in substitution reactions, where one or more groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like alkoxides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its use in drug development and as a potential therapeutic agent.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate exerts its effects involves interactions with molecular targets and pathways. The phosphanyl group can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, the compound’s structure allows it to participate in various chemical transformations, influencing reaction pathways and outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphite
  • Diisopropyl phosphite
  • Diethyl malonate

Uniqueness

Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate is unique due to its combination of diethyl, propan-2-yl, and phosphanyl groups attached to a propanedioate backbone. This structure imparts distinct reactivity and properties, making it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

52750-84-2

Molecular Formula

C13H25O6P

Molecular Weight

308.31 g/mol

IUPAC Name

diethyl 2-di(propan-2-yloxy)phosphanylpropanedioate

InChI

InChI=1S/C13H25O6P/c1-7-16-12(14)11(13(15)17-8-2)20(18-9(3)4)19-10(5)6/h9-11H,7-8H2,1-6H3

InChI Key

UHZIDRTZBRMATQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)P(OC(C)C)OC(C)C

Origin of Product

United States

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